molecular formula C22H21ClN2OS B2804906 (5-(4-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione CAS No. 391890-77-0

(5-(4-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione

Cat. No. B2804906
CAS RN: 391890-77-0
M. Wt: 396.93
InChI Key: JVTUXHXVJGGMBY-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Anticancer and Antitumor Activities

A notable study on thioxothiazolidin-4-one derivatives, including compounds with the furan and chlorophenyl moiety, demonstrated significant anticancer and antiangiogenic effects against mouse tumors. These compounds were found to inhibit tumor growth and endothelial proliferation, indicating potential as anticancer therapy candidates (Chandrappa et al., 2010).

Antimicrobial and Antiinflammatory Activities

Research on pyrazoline and dihydropyrazol derivatives highlighted their antimicrobial and antiinflammatory properties. Microwave-assisted synthesis of these compounds showed higher yields and environmental benefits, with some displaying potent antibacterial activity (Ravula et al., 2016).

Corrosion Inhibition

Organic inhibitors derived from the furan and piperazine structure have been investigated for their effectiveness in preventing mild steel corrosion in acidic media. Studies have shown that these compounds significantly increase inhibition efficiency, demonstrating the potential for industrial applications in corrosion prevention (Singaravelu et al., 2022).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of derivatives featuring the furan and chlorophenyl components, aiming to explore their biological activities and potential applications. The methodologies employed, including microwave irradiation and conventional heating, highlight the compound's versatility and relevance in medicinal chemistry (Mathew et al., 2020).

properties

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-16-4-2-3-5-19(16)24-12-14-25(15-13-24)22(27)21-11-10-20(26-21)17-6-8-18(23)9-7-17/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTUXHXVJGGMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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